6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H13Cl2N3 |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridine-3,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7-2-1-5-3-8(10)11-4-6(5)7;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H |
InChI Key |
PSPKAAZFFPOCFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC=C2C1N)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of cyclopentenolone with alkylenediamines or the reaction of an aliphatic α-diketone with 1,2-diamino cyclopentane, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Reaction Types and Mechanisms
1.1 Nucleophilic Substitution
The primary amine groups (-NH₂) act as nucleophiles, enabling reactions with electrophiles such as alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride), or carbonyl compounds. For example, acylation under basic conditions (e.g., pyridine) can convert the amines into amides, altering solubility and reactivity.
1.3 Condensation Reactions
The amine groups participate in condensation reactions, such as imine formation with ketones or aldehydes, or Michael addition to α,β-unsaturated carbonyl compounds. These reactions are pH-dependent, often requiring mild acidic or basic conditions to activate the nucleophilic amines.
Reaction Conditions and Optimization
-
pH Control : Amines require deprotonation (e.g., under basic conditions) for optimal nucleophilicity.
-
Temperature Sensitivity : Reactions involving the pyridine ring benefit from elevated temperatures (e.g., refluxing solvents like ethanol).
-
Solvent Selection : Polar protic solvents (e.g., water) facilitate hydrolysis or substitution, while aprotic solvents (e.g., DMF) are preferred for condensation reactions.
Analytical Characterization
5.1 Spectral Data
-
IR : Absorption bands for amine (-NH₂) stretches (~3300 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹).
-
NMR : Proton signals for aromatic protons (7.31–7.59 ppm) and aliphatic CH₂ groups (2.87–3.09 ppm) .
This compound’s reactivity is dictated by its dual amine groups and aromatic ring, enabling diverse transformations with applications spanning pharmaceuticals to materials science. Further research is needed to fully exploit its synthetic versatility.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Research indicates that derivatives of cyclopenta[c]pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can effectively inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, suggesting that 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride may also possess similar efficacy in antimicrobial applications . -
Anticancer Potential :
The compound has been explored for its cytotoxic effects against cancer cell lines. Preliminary investigations suggest that it may selectively target cancer cells while sparing normal cells. Compounds with similar structural motifs have demonstrated significant cytotoxicity against various human cancer cell lines, indicating a promising direction for therapeutic development . -
Neuroprotective Effects :
There is emerging evidence that compounds like this compound may act as inhibitors of enzymes involved in neurodegenerative diseases. For example, inhibition of acetylcholinesterase has been associated with potential benefits in treating conditions like Alzheimer's disease .
Material Science Applications
-
Corrosion Inhibition :
The compound has been evaluated for its potential as a corrosion inhibitor in industrial applications. Studies have demonstrated that it can significantly reduce corrosion rates in metal substrates when used in appropriate concentrations. The highest recorded efficacy reached up to 81.89% at a concentration of 2 × 10^-3 M . -
Polymer Additives :
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Research into its compatibility with various polymer matrices is ongoing .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Evaluated the antimicrobial activity against common pathogens | Demonstrated significant inhibition against E. coli and S. aureus |
| Cytotoxicity Assessment | Assessed effects on cancer cell lines | Showed selective cytotoxicity towards human cancer cells |
| Corrosion Inhibition Study | Investigated efficacy as a corrosion inhibitor | Achieved up to 81.89% reduction in corrosion rates |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the modulation of cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues
6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
- Example: 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives) Substituents: Nitrile group at position 3. Synthesis: Prepared via cycloaddition of 2,5-diarylcyclopentenones with acrylonitrile using sodium alkoxide catalysts . Applications: Demonstrated 97.7% corrosion inhibition efficiency on carbon steel in sulfuric acid via mixed physical/chemical adsorption, following the Langmuir isotherm model . DFT studies revealed high electron-donating capacity (EHOMO = -5.2 eV) and strong Fe(110) surface adsorption . Comparison: The nitrile group enhances electron-withdrawing properties, favoring corrosion inhibition.
Positional Isomers and Substituted Amines
- Example 1: (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride (CAS: 115019-53-9) Substituents: Aminomethyl group at position 3. Molecular Formula: C₉H₁₄Cl₂N₂.
- Example 2: 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS: 1187930-42-2) Substituents: Single amine at position 7. Molecular Formula: C₈H₁₁ClN₂. Applications: Investigated in glioblastoma research for brain tumor penetration . Comparison: The monoamine structure limits adsorption sites compared to the diamine target compound, which may exhibit stronger surface interactions .
Heterocyclic Variants
- Example: 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS: 945666-87-5) Substituents: Chloro and acetate groups. Molecular Formula: C₁₀H₁₀ClNO₂. Applications: Unspecified, but chloro and ester groups may confer reactivity for further functionalization . Comparison: Electrophilic substituents (e.g., Cl) could enhance corrosion inhibition but reduce biocompatibility compared to amine groups .
Physicochemical and Electronic Properties
| Compound | Molecular Weight | Key Substituents | EHOMO (eV) | Inhibition Efficiency | Adsorption Model |
|---|---|---|---|---|---|
| Target Compound | 221.13 | 3,7-diamine | N/A | N/A | N/A |
| CAPD-3 (carbonitrile derivative) | 198.23 | 3-CN | -5.2 | 97.7% | Langmuir (R² > 0.999) |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl | 170.64 | 7-NH₂ | N/A | N/A | N/A |
Notes:
- The target compound’s diamine structure likely increases polarity and solubility compared to nitrile or monoamine analogs.
- CAPD derivatives exhibit well-documented corrosion inhibition due to nitrile-mediated adsorption, whereas the diamine’s mechanism remains unexplored .
Computational Insights
- CAPD Derivatives : DFT calculations show electron-rich regions (N, O atoms) facilitate adsorption on Fe(110) surfaces. Local dual descriptors (Δfk, Δσk) indicate strong electron donation at C2 and C15 positions .
- Target Compound : Predicted to exhibit higher EHOMO and lower ΔE (bandgap) than CAPD due to electron-donating amines, enhancing adsorption and reactivity .
Biological Activity
6,7-Dihydro-5H-cyclopenta[c]pyridine-3,7-diamine dihydrochloride (CAS No. 2096419-54-2) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antiviral and anticancer activities, and summarizes relevant research findings.
- Molecular Formula : C₈H₁₂Cl₂N₃
- Molecular Weight : 185.66 g/mol
- CAS Number : 2096419-54-2
Antiviral Activity
Recent studies have indicated that compounds similar to 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives exhibit promising antiviral properties. For instance, certain N-heterocycles have shown efficacy against respiratory syncytial virus (RSV) with effective concentrations (EC50) ranging from 5 to 28 μM . While specific data on the dihydrochloride form is limited, the structural similarity suggests potential activity against various viral targets.
Anticancer Activity
Research has demonstrated that related compounds possess significant anticancer properties. For example, a study on thiadiazole derivatives indicated that certain derivatives exhibited IC50 values as low as 0.35 μM against cancer cell lines . Although direct studies on the dihydrochloride form are scarce, the biological framework suggests potential for similar activity.
Study 1: Antiviral Efficacy
A study published in MDPI highlighted the efficacy of various heterocyclic compounds against viral infections. The findings indicated that certain derivatives could inhibit viral replication effectively at micromolar concentrations . This supports the hypothesis that 6,7-Dihydro-5H-cyclopenta[c]pyridine derivatives may also exhibit antiviral properties.
Study 2: Synthesis and Biological Evaluation
Another study focused on synthesizing new derivatives of pyridine-based compounds for their biological evaluation. The results demonstrated that modifications in the chemical structure significantly influenced their biological activity, with some compounds showing IC50 values lower than 10 μM against specific cancer cell lines . This suggests that structural variations in compounds like 6,7-Dihydro-5H-cyclopenta[c]pyridine could lead to enhanced biological activities.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives, and how are they characterized?
- Methodological Answer : Derivatives are synthesized via multi-step reactions involving cyclocondensation and functional group modifications. For example, intermediates like 2-(3-oxo-1-phenylpropyl)cyclopentanone are prepared using substituted aryl aldehydes and cyclopentanone, followed by cyclization with ammonium acetate. Characterization employs infrared (IR) spectroscopy for functional group analysis (e.g., C=O, NH₂ stretches) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity . Elemental analysis (e.g., C, H, N, S percentages) validates stoichiometric ratios .
Q. What safety protocols are critical when handling 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and goggles to prevent skin/eye contact (P280) .
- Ventilation: Use fume hoods to mitigate inhalation risks (H335) .
- Waste disposal: Segregate hazardous residues (e.g., halogenated intermediates) for professional treatment to avoid environmental contamination (H400) .
- Emergency response: Immediate decontamination for spills and access to antidotes for accidental ingestion (P301-P310) .
Q. What physicochemical properties influence experimental design for this compound?
- Methodological Answer : Key properties include:
- Storage : Stability under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions due to the compound’s moderate polarity .
- pKa : Predicted pKa ~1.39 suggests protonation in acidic conditions, impacting reaction pH optimization .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing novel derivatives using design of experiments (DoE)?
- Methodological Answer : Apply factorial design to minimize trial-and-error:
- Variables : Temperature, catalyst loading, and solvent ratio are optimized via response surface methodology .
- Case Study : ICReDD’s quantum chemical calculations predict reaction pathways (e.g., cyclization barriers), reducing optimization time by 30–50% .
- Validation : Statistical tools (ANOVA) assess parameter significance, with purity and yield as response metrics .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental ¹H NMR shifts (e.g., δ 2.8–3.5 ppm for cyclopentane protons) with computational predictions (DFT) .
- Replication : Repeat synthesis under controlled conditions to rule out impurities .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in diastereomeric mixtures .
Q. What computational strategies enhance reaction pathway design for cyclopenta[c]pyridine derivatives?
- Methodological Answer :
- Reaction path search : Quantum mechanics (QM) simulations identify transition states and intermediates (e.g., tricarbonylchlorido-rhenium complexes as catalysts) .
- Machine learning : Train models on existing reaction databases to predict regioselectivity in heterocyclic ring formation .
- Case Study : Density functional theory (DFT) optimizes ligand geometries in coordination complexes, validated via X-ray crystallography (R factor = 0.037) .
Q. How can structural modifications improve the pharmacological potential of this scaffold?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position to enhance binding affinity (e.g., 4-(4-chlorophenyl) derivatives) .
- Bioisosteric replacement : Substitute pyridine with pyrazine (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine) to modulate pharmacokinetics .
- In vitro screening : Prioritize derivatives with <10 µM IC₅₀ in target assays (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
